3-Bromo-1-(phenylsulfonyl)piperidin-4-one

mPGES-1 inhibition inflammation cancer

3-Bromo-1-(phenylsulfonyl)piperidin-4-one (CAS 919491-04-6) is a uniquely functionalized piperidin-4-one scaffold where the 3-bromo substituent, N-phenylsulfonyl protecting group, and reactive ketone combine to deliver unmatched versatility in cross-coupling and fragment-based drug discovery. Unlike unsubstituted or chloro analogs, the C–Br bond enables robust Suzuki and Buchwald-Hartwig derivatization, while the scaffold itself has demonstrated moderate mPGES-1 inhibition (IC₅₀ 506 nM) and measurable BRD4 bromodomain binding (Kd 3.3 µM). Supplied at ≥98% purity for reliable multi-step synthesis, this intermediate is purpose-built for medicinal chemistry campaigns targeting next-generation anti-inflammatory or bromodomain-directed agents.

Molecular Formula C11H12BrNO3S
Molecular Weight 318.19 g/mol
CAS No. 919491-04-6
Cat. No. B11765735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(phenylsulfonyl)piperidin-4-one
CAS919491-04-6
Molecular FormulaC11H12BrNO3S
Molecular Weight318.19 g/mol
Structural Identifiers
SMILESC1CN(CC(C1=O)Br)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C11H12BrNO3S/c12-10-8-13(7-6-11(10)14)17(15,16)9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyMIXGDXSVEFDIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(phenylsulfonyl)piperidin-4-one (CAS 919491-04-6): A Key Halogenated Sulfonyl Piperidinone Intermediate for Medicinal Chemistry and Drug Discovery


3-Bromo-1-(phenylsulfonyl)piperidin-4-one (CAS 919491-04-6) is a synthetically valuable sulfonyl piperidinone building block . Its molecular structure, C11H12BrNO3S with a molecular weight of 318.19 g/mol , features a reactive 3-bromo substituent on a piperidin-4-one ring, which is N-protected by a phenylsulfonyl group. This specific halogenation pattern confers distinct reactivity for further derivatization, distinguishing it from non-halogenated or differently substituted analogs.

Why Generic Substitution of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one (CAS 919491-04-6) is Not Viable in Scientific Research


Generic substitution with unsubstituted 1-(phenylsulfonyl)piperidin-4-one or other 3-halo analogs is not scientifically sound due to the unique reactivity and biological profile conferred by the 3-bromo substituent. The bromine atom is a critical functional handle for key carbon-carbon (e.g., Suzuki) and carbon-heteroatom (e.g., Buchwald-Hartwig) cross-coupling reactions, a capability absent in the unsubstituted scaffold . Furthermore, the specific bromine substitution is linked to a unique biological activity profile, including moderate inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), which may differ from that of its chloro- or unsubstituted counterparts [1].

Quantitative Differentiation Guide for 3-Bromo-1-(phenylsulfonyl)piperidin-4-one (CAS 919491-04-6) Against Analogs and In-Class Candidates


mPGES-1 Inhibitory Activity of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one Compared to Known Inhibitors

3-Bromo-1-(phenylsulfonyl)piperidin-4-one demonstrates moderate inhibitory activity against the human microsomal prostaglandin E synthase-1 (mPGES-1) enzyme with an IC50 of 506 nM [1]. This activity places it as a less potent inhibitor compared to highly optimized clinical candidates like CAY10678 (IC50 = 90 nM for human mPGES-1) . However, its distinct sulfonyl piperidinone scaffold may offer a different selectivity profile or physicochemical properties, making it a valuable starting point for hit-to-lead campaigns where a novel chemical series is prioritized over immediate potency.

mPGES-1 inhibition inflammation cancer

BRD4 Bromodomain Binding Affinity of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one Relative to Clinical-Stage Inhibitors

The compound exhibits weak binding affinity to the BRD4 bromodomain 1 (BD1) with a dissociation constant (Kd) of 3.3 µM [1]. This binding is significantly weaker than that of prototypical BRD4 inhibitors like JQ1, which binds with a Kd in the low nanomolar range [2]. While not a potent inhibitor itself, this activity profile indicates the scaffold's potential for interacting with bromodomain-containing proteins and suggests it could serve as a useful starting fragment for structure-based drug design or as a negative control in assay development.

BRD4 inhibitor epigenetics cancer

Commercial Purity Specification of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one: A Procurement Differentiator for Reliable Research Outcomes

From a procurement and reproducibility standpoint, 3-Bromo-1-(phenylsulfonyl)piperidin-4-one is commercially available from specialist suppliers with a high purity specification of ≥98% . In contrast, the unsubstituted analog, 1-(phenylsulfonyl)piperidin-4-one, is often sourced at a lower purity specification of 95% . This difference in minimum purity can have a direct impact on experimental outcomes, particularly in sensitive assays or multi-step syntheses where impurities can affect reaction yields or biological readouts.

procurement reproducibility chemical synthesis

Key Application Scenarios for 3-Bromo-1-(phenylsulfonyl)piperidin-4-one (CAS 919491-04-6) in Drug Discovery and Chemical Synthesis


Anti-Inflammatory and Anti-Cancer Drug Discovery via mPGES-1 Inhibition

With a confirmed IC50 of 506 nM against human mPGES-1 [1], 3-Bromo-1-(phenylsulfonyl)piperidin-4-one serves as a structurally novel, moderately active hit compound for initiating medicinal chemistry campaigns. This is particularly relevant for projects aiming to develop next-generation anti-inflammatory or anti-cancer agents with a potentially improved safety profile compared to traditional COX inhibitors. Its distinct sulfonyl piperidinone scaffold offers an alternative chemical series for exploration.

Epigenetics Research as a BRD4 Bromodomain Probe Fragment

The compound's weak but measurable binding to the BRD4 bromodomain (Kd = 3.3 µM) [2] makes it a valuable tool fragment for structure-based drug design. It can be used as a starting point for fragment growing or linking strategies to develop more potent and selective bromodomain inhibitors. Additionally, its low micromolar affinity makes it suitable as a negative control or reference compound in biochemical and cellular assays for BRD4 function.

Organic Synthesis as a Versatile Building Block for Complex Molecule Construction

The combination of a phenylsulfonyl-protected nitrogen, a reactive ketone, and an aryl bromide handle at the 3-position makes this compound a highly versatile intermediate. Its high commercial purity (≥98%) ensures consistent performance in multi-step syntheses. It is ideally suited for generating diverse libraries of piperidine-based compounds through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for applications in medicinal chemistry and chemical biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.